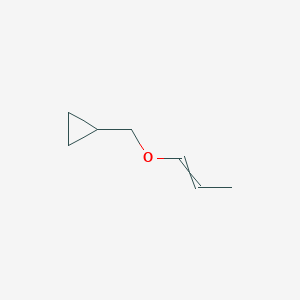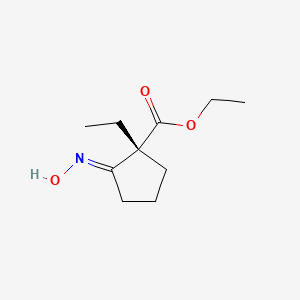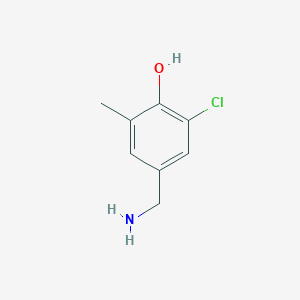
Phenol, 4-(aminomethyl)-2-chloro-6-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenol, 4-(aminomethyl)-2-chloro-6-methyl- is an organic compound that belongs to the class of phenols Phenols are characterized by a hydroxyl group (-OH) attached to an aromatic hydrocarbon group This particular compound has additional functional groups, including an aminomethyl group (-CH2NH2), a chlorine atom, and a methyl group (-CH3) attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 4-(aminomethyl)-2-chloro-6-methyl- can be achieved through various synthetic routes. One common method involves the chlorination of 4-(aminomethyl)-2-methylphenol. The reaction typically uses chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) under controlled temperature conditions . Another method involves the nitration of 4-(aminomethyl)-2-methylphenol followed by reduction to introduce the amino group .
Industrial Production Methods
Industrial production of this compound often involves large-scale chlorination processes. The use of continuous flow reactors ensures efficient mixing and temperature control, which are crucial for maintaining the desired product yield and purity . Additionally, the use of eco-friendly solvents and catalysts is becoming more prevalent to minimize environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
Phenol, 4-(aminomethyl)-2-chloro-6-methyl- undergoes various chemical reactions, including:
Substitution: Electrophilic aromatic substitution reactions, such as nitration and bromination, are common.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Nitro and bromo derivatives
Applications De Recherche Scientifique
Phenol, 4-(aminomethyl)-2-chloro-6-methyl- has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of Phenol, 4-(aminomethyl)-2-chloro-6-methyl- involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function . The aminomethyl group can participate in nucleophilic reactions, while the chlorine atom can enhance the compound’s reactivity through inductive effects . These interactions can modulate enzyme activity and cellular signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenol, 4-amino-: Similar structure but lacks the chlorination and methylation.
Phenol, 2-chloro-4-methyl-: Similar structure but lacks the aminomethyl group.
Phenol, 4-(aminomethyl)-2-methyl-: Similar structure but lacks the chlorine atom.
Uniqueness
Phenol, 4-(aminomethyl)-2-chloro-6-methyl- is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. The presence of both an aminomethyl group and a chlorine atom enhances its potential for diverse chemical reactions and applications .
Propriétés
Formule moléculaire |
C8H10ClNO |
|---|---|
Poids moléculaire |
171.62 g/mol |
Nom IUPAC |
4-(aminomethyl)-2-chloro-6-methylphenol |
InChI |
InChI=1S/C8H10ClNO/c1-5-2-6(4-10)3-7(9)8(5)11/h2-3,11H,4,10H2,1H3 |
Clé InChI |
UEMDDNULTOFYGA-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1O)Cl)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(6-Amino-1,3-benzodioxol-5-yl)oxy]ethanol](/img/structure/B13797536.png)
![5-[(5-Chloro-2-hydroxyphenyl)azo]quinolin-8-OL](/img/structure/B13797537.png)
![1-[2-(2-Propoxyethoxy)ethoxy]propane](/img/structure/B13797540.png)
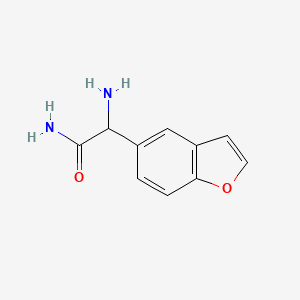
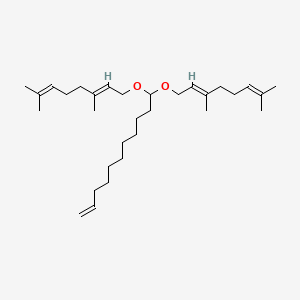
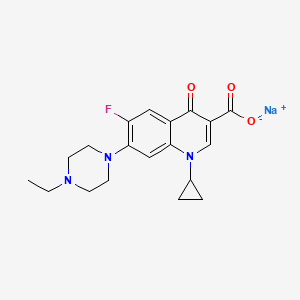
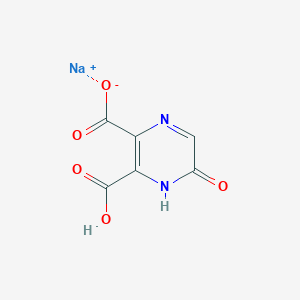
![N-[N'-(2-methylbutan-2-yl)-N-pyridin-3-ylcarbamimidoyl]formamide](/img/structure/B13797567.png)
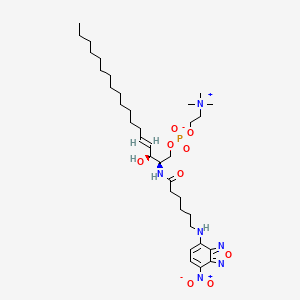

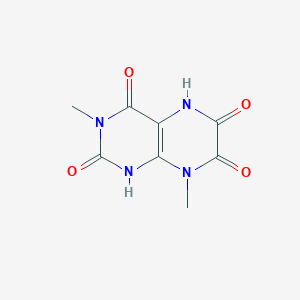
![9,10-Anthracenedione, 1-amino-2-bromo-4-[[4-[(1-methylethyl)amino]-6-phenyl-1,3,5-triazin-2-yl]amino]-](/img/structure/B13797590.png)
